Reduced Lipophilicity vs. Fluoxetine and Norfluoxetine
3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride exhibits a calculated LogP of 3.93530, which is substantially lower than the LogP values reported for its phenyl-containing analogs: norfluoxetine (XLogP 4.2–5.676) and fluoxetine (LogP 4.435–5.6279) [1][2]. This difference of 0.5–1.7 LogP units translates to an approximate 3- to 50-fold lower partition coefficient (octanol/water) compared to the phenylated analogs [1].
| Evidence Dimension | Lipophilicity (calculated LogP / XLogP) |
|---|---|
| Target Compound Data | LogP 3.93530 |
| Comparator Or Baseline | Norfluoxetine: XLogP 4.2–5.676; Fluoxetine: LogP 4.435–5.6279 |
| Quantified Difference | ΔLogP = -0.5 to -1.7 units (target compound is less lipophilic) |
| Conditions | Calculated partition coefficients (octanol/water) from public chemical databases; values represent standard in silico predictions. |
Why This Matters
The significantly lower LogP directly informs chromatographic method development (shorter retention times on reversed-phase columns) and predicts distinct ADME behavior in biological systems, making this compound unsuitable for direct substitution in protocols optimized for fluoxetine or norfluoxetine.
- [1] TTD Database. Norfluoxetine Drug Information. XLogP 4.2. View Source
- [2] NEUROTOXKB. Fluoxetine. LogP 4.435. View Source
